molecular formula C8H4F3NO B1293763 2-(Trifluoromethyl)phenyl isocyanate CAS No. 2285-12-3

2-(Trifluoromethyl)phenyl isocyanate

Cat. No. B1293763
CAS RN: 2285-12-3
M. Wt: 187.12 g/mol
InChI Key: GZWGTVZRRFPVAS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenyl isocyanate is a chemical compound that is part of the isocyanate family, characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This functional group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of compounds related to 2-(trifluoromethyl)phenyl isocyanate often involves the introduction of a trifluoromethyl group into aromatic compounds. For instance, an efficient trifluoromethylation of 2-isocyanobiaryls was developed using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source, highlighting the synthetic versatility of such protocols . Additionally, radical (phenylsulfonyl)difluoromethylation of isocyanides under transition-metal-free conditions has been reported, showcasing the ability to introduce CF2-containing groups into isocyanides .

Molecular Structure Analysis

The molecular structure of related trifluoromethylated compounds can be complex. For example, the synthesis of a polynuclear yttrium trifluoroethoxide revealed a poly-nuclear ion pair compound with a unique structure . In another study, the addition of trifluoromethyl isocyanide to a metal-metal triple bond resulted in a compound with bridging CF3NC ligands, demonstrating the structural diversity achievable with trifluoromethylated isocyanides .

Chemical Reactions Analysis

2-(Trifluoromethyl)phenyl isocyanate and its derivatives can participate in various chemical reactions. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid was found to catalyze dehydrative amidation between carboxylic acids and amines, indicating the potential for such compounds to act as catalysts in organic synthesis . Intramolecular cyclization of 2-phenylethyl isocyanates has also been studied, showing the ability of these compounds to form complex cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)phenyl isocyanate derivatives are influenced by the trifluoromethyl group. This group can enhance the stability of the molecule and affect its reactivity. For example, the presence of the trifluoromethyl group in phenanthridine derivatives synthesized through electrochemical trifluoromethylation contributed to the moderate to high yields obtained under metal- and oxidant-free conditions . The reactivity of these compounds can be further modified, as seen in the synthesis and characterization of a polynuclear yttrium trifluoroethoxide, which demonstrated high effectiveness as a catalyst for the oligomerization of phenyl isocyanate .

Scientific Research Applications

Fluorinated Isocyanates in Agriculture

Fluorinated aromatic isocyanates like 2-(trifluoromethyl)phenyl isocyanate have been identified as valuable intermediates in the production of herbicides and insecticides. Notably, the synthesis of 2-(trifluoromethyl)phenyl isocyanates can lead to unexpected rearrangements, resulting in the formation of N-trifluoromethylaminobenzoyl fluorides. These novel compounds exhibit fungicidal properties. Additionally, carbamoyl fluorides, produced by the addition of HF to isocyanates, are readily sulfenylated and used in the synthesis of N-sulfenylcarbamate insecticides. This discovery has led to new methods of detoxifying carbamates through sulfenylation (Kuehle & Klauke, 1977).

Polymer Research

2-(Trifluoromethyl)phenyl isocyanate and related compounds are utilized in polymer research. For example, the trimerization of phenyl isocyanate, a process closely related to the reactions of trifluoromethylphenyl isocyanate, has been extensively studied. The trimerization process, accelerated under high pressure, yields triphenyl isocyanurate, a compound of interest in polymer science (Taguchi et al., 1990).

Material Science and Electrochemistry

Aromatic isocyanates, including phenyl isocyanate, have been explored as additives in lithium-ion batteries. These compounds can reduce the initial irreversible capacities during the formation of the solid electrolyte interface on graphite surfaces, thereby enhancing the battery's cycleability. This application suggests potential uses for 2-(trifluoromethyl)phenyl isocyanate in similar contexts (Shengbo Zhang, 2006).

Organic Synthesis and Medicinal Chemistry

2-(Trifluoromethyl)phenyl isocyanate is relevant in organic synthesis, where it can be used to create various biologically active compounds. Its reactivity makes it a useful reagent for forming different structures, potentially valuable in medicinal chemistry. For instance, reactions with phenyl isocyanate have been studied for synthesizing novel glutathione conjugates, which could have implications in understanding the reactivity of these compounds within biological systems (Johansson Mali'n et al., 2014).

Safety And Hazards

This chemical is considered hazardous. It is fatal if inhaled, harmful if swallowed, and can cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

1-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWGTVZRRFPVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177393
Record name Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenyl isocyanate

CAS RN

2285-12-3
Record name 2-(Trifluoromethyl)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2285-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)phenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002285123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanic acid, (alpha,alpha,alpha-trifluoro-o-tolyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-o-tolyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWK587J8BW
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
HC Lin, BR Cotter, JF Bieron, R Krishnamurti - Journal of fluorine chemistry, 1991 - Elsevier
Pseudo first order rate constants for the rearrangement ofN-(trifluoromethyl)anthraniloyl fluoride (2) to N-[(2-trifluoromethyl)phenyl]carbamoylfluoride (3) in anhydrous HF havebeen …
Number of citations: 6 www.sciencedirect.com
J Liu, M Wu, X Li, D Wu, H Wang… - Advanced Energy …, 2023 - Wiley Online Library
Enhancing the charge cut‐off voltage of LiCoO 2 at 4.6 V can improve the battery density, however, structural instability is a critical challenge (eg, electrolyte decomposition, Co …
Number of citations: 15 onlinelibrary.wiley.com
R Khachatoorian, ED Micewicz, A Micewicz… - Bioorganic & Medicinal …, 2019 - Elsevier
Zika virus (ZIKV) has become a public health concern worldwide due to its association with congenital abnormalities and neurological diseases. To date, no effective vaccines or …
Number of citations: 11 www.sciencedirect.com
B Langlois - Organofluorine Chemistry: Principles and Commercial …, 1994 - Springer
The market for benzotrifluoride [(trifluoromethyl) benzene] derivatives is much larger than that associated with fluorobenzenes, ie, compounds with fluorine at ring sites (see Chapter 9), …
Number of citations: 0 link.springer.com
Z Li, H Huang, H Sun, H Jiang… - Journal of Combinatorial …, 2008 - ACS Publications
An efficient and convenient method was developed for the preparation of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolinones. Substituted methyl anthranilate reacted with …
Number of citations: 86 pubs.acs.org
RD Jadhav, KS Kadam, S Kandre, T Guha… - European journal of …, 2012 - Elsevier
Diacylglycerol acyltransferase, DGAT1, is a promising target enzyme for obesity due to its involvement in the committed step of triglyceride biosynthesis. Amino biphenyl carboxylic acids…
Number of citations: 59 www.sciencedirect.com
B LANGLOIS - Organofluorine Chemistry: Principles and …, 2013 - books.google.com
The market for benzotrifluoride [(trifluoromethyl) benzene] derivatives is much larger than that associated with fluorobenzenes, ie, compounds with fluorine at ring sites (see Chapter 9), …
Number of citations: 0 books.google.com
VG DeVries, JD Bloom, MD Dutia… - Journal of medicinal …, 1989 - ACS Publications
Supplementary Material Available: Lists of intramolecular bond distances and bond angles, involving the non-hydrogen atoms (Tables I and II), hydrogen atomic coordinates with …
Number of citations: 48 pubs.acs.org
GD Learn, EJ Lai, HA von Recum - bioRxiv, 2019 - biorxiv.org
Low surface energy substrates, which include many polymers in medicine/industry, present challenges toward achieving uniform, adherent, durable coatings, thus limiting intended …
Number of citations: 4 www.biorxiv.org
M Momtaz, V Rerat, S Gharbi, E Gérard… - Bioorganic & medicinal …, 2008 - Elsevier
A graftable LDV (Leu-Asp-Val) peptidomimetic molecule (Bc) has been prepared from 3-(5-amino-2-hydroxy)phenyl-propionic acid, as α 4 β 1 (VLA-4) integrin ligand. For that purpose, …
Number of citations: 19 www.sciencedirect.com

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